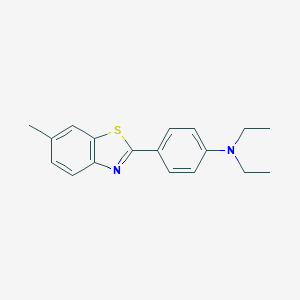

Ethanethiol, 2-isobutyloxy-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethanethiol, also known as ethyl mercaptan, is an organosulfur compound with the formula CH3CH2SH . It is a colorless liquid with a distinct odor . It consists of an ethyl group (Et), CH3CH2, attached to a thiol group, SH . Its structure parallels that of ethanol, but with sulfur in place of oxygen .

Synthesis Analysis

Ethanethiol is prepared by the reaction of ethylene with hydrogen sulfide in the presence of various catalysts . It is also prepared commercially by the reaction of ethanol with hydrogen sulfide gas over an acidic solid catalyst, such as alumina .Molecular Structure Analysis

The molecular formula of Ethanethiol is C2H6S . It consists of an ethyl group (Et), CH3CH2, attached to a thiol group, SH . The Ethanethiol molecule contains a total of 8 bonds . There are 2 non-H bonds and 1 thiol .Chemical Reactions Analysis

Ethanethiol behaves comparably to hydrogen sulfide . For example, it binds, concomitant with deprotonation to “soft” transition metal cations, such as Hg2+, Cu+, and Ni2+ to give polymeric thiolato complexes .Physical And Chemical Properties Analysis

Ethanethiol has a molecular weight of 62.134 . It has a boiling point of 309. ± 1. K and a melting point of 126.080 K . It is more volatile than ethanol due to a diminished ability to engage in hydrogen bonding .Applications De Recherche Scientifique

Single-Molecule Magnetism in Tetrametallic Terbium and Dysprosium Thiolate Cages

Metalation of ethanethiol by lanthanide compounds produces thiolate-bridged tetralanthanide compounds with significant implications in the field of single-molecule magnetism. These compounds, consisting of tetrametallic units bridged by μ-ethanethiolate ligands, display unique magnetic properties that are crucial for developing new magnetic materials with potential applications in data storage and quantum computing (Woodruff et al., 2013).

Electrochemical Scission of C–S Bond in Ethanethiol

The electrochemical oxidation of ethanethiol on modified anodes highlights a promising technology for the removal of odorous compounds from industrial effluents. The study demonstrates that ethanethiol can be efficiently broken down into non-odorous compounds, such as sulfate ions, through electrochemical processes, suggesting a viable method for deodorization and pollution control in environmental engineering (Ma et al., 2013).

Synthesis and Stable Isotope Dilution Assay of Ethanethiol in Wine

Research on ethanethiol and diethyl disulfide in wine using solid-phase microextraction and GC-MS provides insights into the impact of aging on their levels in wine. This study is crucial for understanding the chemical changes that occur during wine aging and their effects on wine aroma and quality. The findings can inform winemaking practices to enhance the sensory properties of wine (Belancic Majcenovic et al., 2002).

Safety And Hazards

Orientations Futures

Since natural gas is odorless, natural gas distributors are required to add thiols, originally ethanethiol, to natural gas to detect leaking gas before a spark or match sets off an explosion . This indicates a potential future direction for the use of Ethanethiol and similar compounds in safety applications .

Propriétés

IUPAC Name |

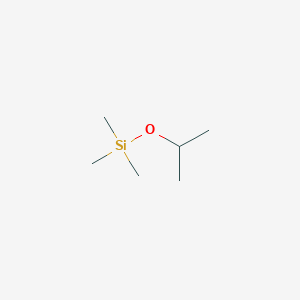

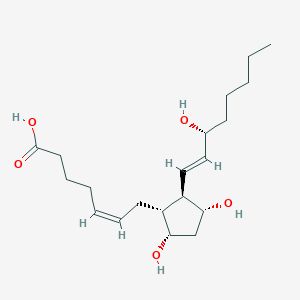

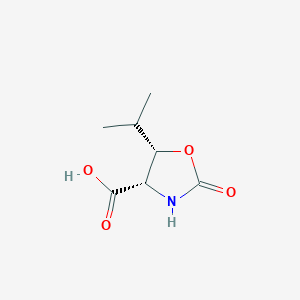

2-(2-methylpropoxy)ethanethiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14OS/c1-6(2)5-7-3-4-8/h6,8H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVUFRTUIEZCYQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COCCS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90144048 |

Source

|

| Record name | Ethanethiol, 2-isobutyloxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90144048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethanethiol, 2-isobutyloxy- | |

CAS RN |

10160-68-6 |

Source

|

| Record name | Ethanethiol, 2-isobutyloxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010160686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanethiol, 2-isobutyloxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90144048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

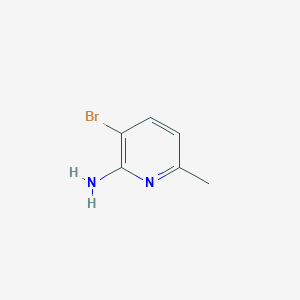

![(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B160331.png)

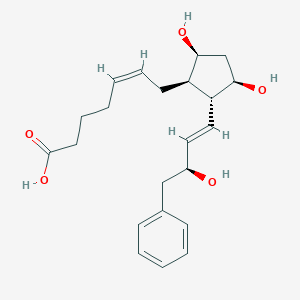

![1-Methyl-4-[(E)-styryl]-1,2,3,6-tetrahydropyridine](/img/structure/B160340.png)